![molecular formula C22H23N3OS B2396153 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-69-7](/img/structure/B2396153.png)
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic compound with significant interest in various scientific fields due to its unique molecular structure and potential applications. The presence of both a benzimidazole and a pyrrolidinone moiety in the molecule suggests a multifaceted reactivity, opening doors for numerous chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic synthesis, starting from commercially available precursors The initial steps often include the formation of the benzimidazole core through condensation reactions between o-phenylenediamine and aldehydes or carboxylic acids
Industrial Production Methods
Industrial production of this compound would likely employ optimized synthetic routes to enhance yield and purity. This might include the use of catalytic agents to accelerate reactions, as well as continuous flow processes to ensure consistent quality and scale-up feasibility.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: : The benzimidazole ring can be hydrogenated under high pressure to form reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the pyrrolidinone carbonyl group.
Common Reagents and Conditions
Oxidizing agents: mCPBA (meta-Chloroperbenzoic acid), H2O2 (Hydrogen peroxide)
Reducing agents: H2 (Hydrogen gas) with Pd/C (Palladium on carbon)
Nucleophiles for substitution: Alkyl halides, amines, thiols
Major Products Formed from These Reactions
Oxidation and reduction reactions of this compound yield various oxidized or reduced derivatives, which can exhibit different properties and potential applications. Substitution reactions can introduce diverse functional groups, enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
The compound is notable for its applications in a wide range of scientific fields:
Chemistry: : As a building block for more complex molecules, due to its reactive sites.
Biology: : Potential bioactivity due to the benzimidazole core, which is present in many biologically active molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Use as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects can vary depending on the specific application:
In biological systems , it may interact with specific enzymes or receptors, inhibiting or modifying their activity.
The molecular targets could include proteins or DNA, leading to various cellular responses.
The pathways involved often include signal transduction pathways that mediate cellular processes such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
When compared with other similar compounds, such as other benzimidazole derivatives or pyrrolidinone-containing molecules, 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one stands out due to the presence of both functionalities in a single molecule
Similar Compounds:
Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole, known for their bioactivity.
Pyrrolidinone-containing molecules: Compounds such as N-phenyl-2-pyrrolidinone, used in pharmaceuticals and as solvents.
Each of these compounds has its specific uses and properties, but the combination found in this compound provides a distinct edge in versatility and application potential.
And there you have it. Anything else you'd like to dive into about this compound?
Propiedades
IUPAC Name |
4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,16H,1,11,13-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVXBRNWQSIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
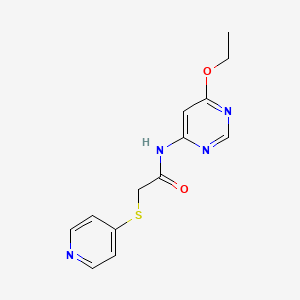
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B2396071.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
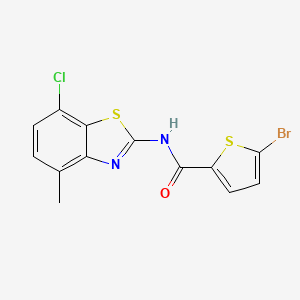
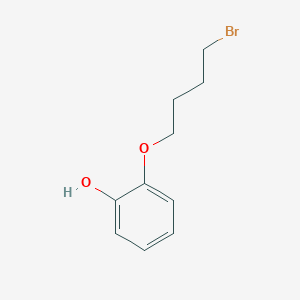
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)


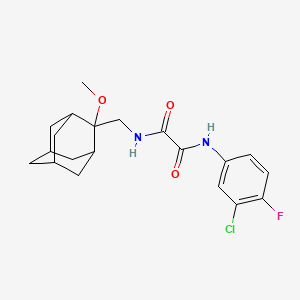

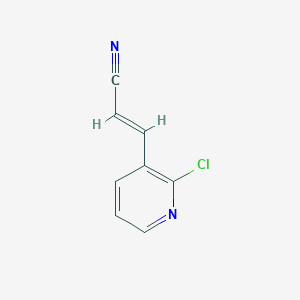
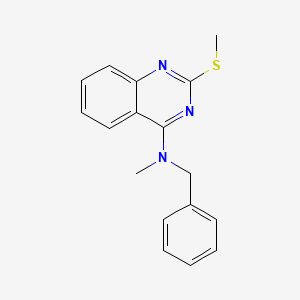
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
